molecular formula C24H27NO4 B2715327 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid CAS No. 2137568-81-9

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid

Cat. No.: B2715327
CAS No.: 2137568-81-9
M. Wt: 393.483
InChI Key: HMSKZLARAPHULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid is a synthetic organic compound with the molecular formula C24H27NO4 and a molecular weight of 393.48 g/mol . This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a butanoic acid moiety. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid
  • ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1’-biphenyl]-4-yl)butanoic acid
  • (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine

Uniqueness

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications. The presence of the Fmoc group allows for selective protection and deprotection steps, making it valuable in peptide synthesis and other complex organic syntheses .

Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-16(14-23(26)27)17-10-12-25(13-11-17)24(28)29-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22H,10-15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSKZLARAPHULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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